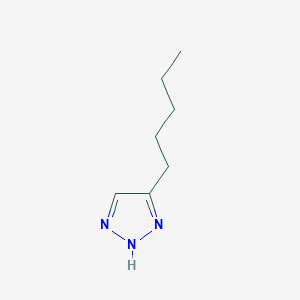
4-Pentyl-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Pentyl-1H-1,2,3-triazole is a heterocyclic compound characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. This compound is part of the broader class of triazoles, which are known for their diverse biological and chemical properties. The molecular formula of 5-Pentyl-1H-1,2,3-triazole is C7H13N3, and it has a molecular weight of 139.20 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pentyl-1H-1,2,3-triazole typically involves the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction is often catalyzed by copper (Cu) or ruthenium (Ru) to enhance the yield and selectivity .
Industrial Production Methods: In an industrial setting, the synthesis of 5-Pentyl-1H-1,2,3-triazole can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Pentyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of N-alkylated triazoles.
Applications De Recherche Scientifique
5-Pentyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug discovery, particularly in the development of anticancer and antiviral drugs.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Pentyl-1H-1,2,3-triazole involves its interaction with various molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, triazole derivatives are known to inhibit the activity of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in neurotransmission .
Comparaison Avec Des Composés Similaires
1H-1,2,3-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.
1H-1,2,4-Triazole: Another isomer of triazole with similar chemical properties but different biological activities.
5-Methyl-1H-1,2,3-triazole: A methyl-substituted derivative with distinct chemical and biological properties.
Uniqueness: 5-Pentyl-1H-1,2,3-triazole is unique due to its pentyl substitution, which imparts specific lipophilic properties, enhancing its ability to interact with lipid membranes and hydrophobic pockets in proteins. This makes it a valuable compound in drug design and material science .
Propriétés
Formule moléculaire |
C7H13N3 |
|---|---|
Poids moléculaire |
139.20 g/mol |
Nom IUPAC |
4-pentyl-2H-triazole |
InChI |
InChI=1S/C7H13N3/c1-2-3-4-5-7-6-8-10-9-7/h6H,2-5H2,1H3,(H,8,9,10) |
Clé InChI |
XMMXBKZYURWNPH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=NNN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis-](/img/structure/B12519235.png)
![Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-](/img/structure/B12519237.png)
![Ethanamine;tricyclo[5.2.1.02,6]decane](/img/structure/B12519244.png)
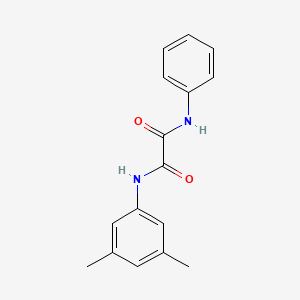
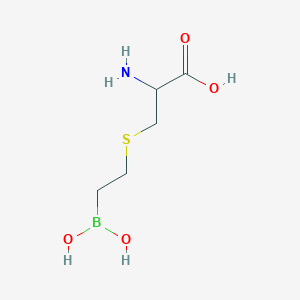

![N-[(4-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12519271.png)
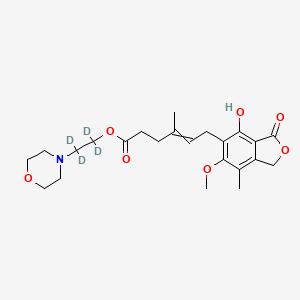
![Bis[4-(benzyloxy)phenyl]borinic acid](/img/structure/B12519284.png)
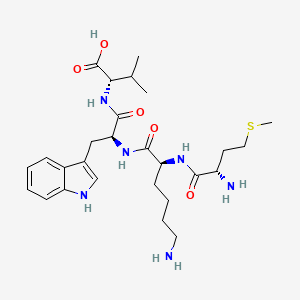
![(3S)-3-[(tert-butoxycarbonyl)amino]-4-cyclopropylbutanoic acid](/img/structure/B12519291.png)
![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B12519299.png)

